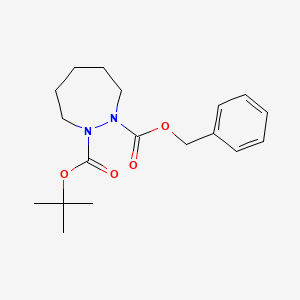

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl diazepane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-5-8-12-19(20)16(21)23-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIKLNFJFSNCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653896 | |

| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443295-19-0 | |

| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate: Synthesis, Characterization, and Potential Applications

Disclaimer: The subject of this technical guide, 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate, is a specialized chemical entity for which a registered CAS number and extensive peer-reviewed literature are not publicly available at the time of this writing. Therefore, this document is presented as a prospective guide based on established principles of organic chemistry and data from analogous structures. The protocols and data herein are predictive and intended to serve as a foundational resource for researchers.

Introduction: The 1,2-Diazepane Scaffold in Modern Drug Discovery

The seven-membered 1,2-diazepane heterocyclic scaffold is a privileged structure in medicinal chemistry. Its non-planar, conformationally flexible nature provides an excellent three-dimensional framework for the spatial presentation of pharmacophoric elements, a key attribute in the design of potent and selective therapeutic agents. The introduction of substituents on the nitrogen atoms not only modulates the steric and electronic properties of the molecule but also allows for the synthesis of diverse chemical libraries.

This guide focuses on a specific derivative, this compound. The choice of the benzyl (Bn) and tert-butoxycarbonyl (Boc) protecting groups is deliberate. The Boc group offers robust protection under various conditions while being readily removable under acidic conditions, and the benzyl group provides stability and can be cleaved via hydrogenolysis. This differential protection strategy is highly valuable in multi-step syntheses, enabling selective deprotection and further functionalization at either nitrogen atom.

This whitepaper will provide a comprehensive overview of the predicted properties, a plausible synthetic route, detailed characterization methodologies, and a discussion of the potential applications of this compound for professionals in drug development and chemical research.

Chemical Identity and Predicted Physicochemical Properties

While a registered CAS number for this compound is not found in public databases, a new chemical substance can be registered with the Chemical Abstracts Service (CAS) to obtain a unique identifier.[1][2][3] This process involves submitting detailed information about the compound's structure, and in some cases, characterization data to CAS for review.[2]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₉H₂₈N₂O₄ | - |

| Molecular Weight | 348.44 g/mol | - |

| CAS Number | Not Assigned | - |

| Predicted LogP | 3.2 - 3.8 | Cheminformatic software (e.g., ChemDraw) |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | Cheminformatic software (e.g., ChemDraw) |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 5 | - |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established methodologies for the synthesis of related diazepane structures.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 2-(5-bromopentyl)hydrazine-1-carboxylate

-

To a stirred solution of tert-butyl carbazate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1,5-dibromopentane (1.5 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: The use of a strong base like NaH is necessary to deprotonate the carbazate, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of SN2 reaction. An excess of the dibromoalkane is used to minimize the formation of the double alkylation product.

Step 2: Synthesis of tert-Butyl 1,2-diazepane-1-carboxylate

-

Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or DMF.

-

Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Causality: This step is an intramolecular cyclization. The base promotes the deprotonation of the remaining N-H group, which then acts as a nucleophile to displace the terminal bromide, forming the seven-membered ring.

Step 3: Synthesis of this compound

-

To a solution of tert-butyl 1,2-diazepane-1-carboxylate in anhydrous tetrahydrofuran (THF), add NaH (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at this temperature.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography.

Causality: Similar to the first step, NaH is used to deprotonate the free secondary amine, creating a nucleophile that readily reacts with the electrophilic benzyl bromide to afford the N-benzylated final product.

Purification and Comprehensive Characterization

A self-validating protocol for the characterization of the final compound is crucial to confirm its identity and purity.

Caption: Analytical workflow for the characterization of this compound.

Purification

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point. The optimal solvent system should be determined by TLC analysis.

Structural Elucidation

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons (benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Singlet or AB quartet around 4.5-4.8 ppm (2H).- Diazepane ring protons: Complex multiplets in the range of 1.5-3.5 ppm (10H).- tert-Butyl protons: Singlet around 1.4 ppm (9H). |

| ¹³C NMR | - Carbonyl carbons (carbamate): Peaks in the region of 155-170 ppm.- Aromatic carbons: Peaks between 125-140 ppm.- tert-Butyl quaternary carbon: Peak around 80 ppm.- Benzyl CH₂ carbon: Peak around 50-55 ppm.- Diazepane ring carbons: Peaks in the aliphatic region of 20-60 ppm.- tert-Butyl methyl carbons: Peak around 28 ppm. |

| HRMS (ESI+) | Predicted m/z for [M+H]⁺: 349.2178, corresponding to C₁₉H₂₉N₂O₄⁺. |

| FT-IR | - C=O stretching (carbamate): Strong absorption band around 1690-1720 cm⁻¹.- C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.- C-N stretching: Absorption in the 1000-1300 cm⁻¹ region. |

The observation of rotational isomers (rotamers) is possible in the NMR spectra due to restricted rotation around the N-C(O) amide bonds, which may lead to the broadening or duplication of certain signals.[4][5][6][7]

Purity Assessment

-

Technique: High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Expected Result: A single major peak with a purity of ≥95%.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 1,2-diazepane scaffold is a versatile building block in drug discovery. The title compound, with its orthogonal protecting groups, is an excellent starting point for the development of compound libraries.

-

Scaffold for Library Synthesis: Selective removal of the Boc group would allow for acylation, alkylation, or sulfonylation at the N2 position, while catalytic hydrogenation could deprotect the N1 position for further modification. This enables the creation of a diverse set of analogs for structure-activity relationship (SAR) studies.

-

Chiral Scaffolds: If synthesized from chiral precursors, enantiomerically pure 1,2-diazepanes can be obtained. Chiral scaffolds are of high interest in modern drug design to improve potency and reduce off-target effects.[8][9]

-

Fragment-Based Drug Discovery (FBDD): The core diazepane structure can serve as a fragment for screening against various biological targets. The conformational flexibility of the seven-membered ring allows it to adapt to different binding pockets.

-

Analogs of Biologically Active Molecules: Diazepines and their fused derivatives are known to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic properties.[10][11][12] This scaffold can be used to design novel analogs of known therapeutic agents.

Conclusion

While "this compound" appears to be a novel or non-commercial research chemical, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential utility. The proposed synthetic route leverages well-established chemical transformations, and the detailed analytical workflow ensures the unambiguous confirmation of its structure and purity. The strategic placement of orthogonal protecting groups makes this molecule a valuable intermediate for the synthesis of diverse compound libraries, positioning it as a promising tool for researchers and professionals in the field of drug discovery and development.

References

-

Kaoua, R., et al. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(1), 133. Available at: [Link]

-

Sapnakumari, M., et al. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201. Available at: [Link]

-

CAS (Chemical Abstracts Service). (n.d.). CAS Registry. Retrieved from [Link]

-

Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. Available at: [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

-

MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

-

Kudryavtsev, V. V., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1020. Available at: [Link]

-

CAS (Chemical Abstracts Service). (n.d.). CAS Registry Services. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved from [Link]

- Petersen, J. B. (1970). Preparation of diazepam. U.S. Patent No. 3,520,878. Washington, DC: U.S. Patent and Trademark Office.

-

ChemSafetyPRO. (2024). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

Wang, Z., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. Available at: [Link]

-

Legeay, M., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 876-919. Available at: [Link]

-

ResearchGate. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

-

Ingenta Connect. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

-

The Video Textbook Of Chemistry. (2020, April 22). Synthesis of Diazepam. YouTube. Available at: [Link]

-

ResearchGate. (2018). A New Strategy for Pyrrolo[1,2- a ][8][10]diazepine Structure Formation. Available at: [Link]

-

ResearchGate. (2021). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry. Available at: [Link]

-

PubMed. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

-

Taylor & Francis Online. (n.d.). CAS Registry Numbers – Knowledge and References. Retrieved from [Link]

-

MDPI. (2022). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Available at: [Link]

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. CAS Registry Services℠ | CAS [cas.org]

- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 4. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 1,2-Diazepane Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Protected 1,2-Diazepanes for Drug Development Professionals.

The 1,2-diazepane framework, a seven-membered heterocyclic system with two adjacent nitrogen atoms, represents a compelling scaffold in medicinal chemistry. Its inherent three-dimensionality and the synthetic versatility afforded by the two nitrogen atoms make it an attractive starting point for the design of novel therapeutics. The introduction of protecting groups on one or both nitrogen atoms is a crucial step in the synthesis and manipulation of these molecules. However, the choice of a protecting group extends beyond mere synthetic strategy; it profoundly influences the physicochemical properties of the final compound, which in turn dictates its behavior in biological systems.

This guide provides a comprehensive overview of the key physicochemical properties of N-protected 1,2-diazepanes, offering both theoretical insights and practical methodologies for their characterization. Understanding these properties is paramount for optimizing drug-like characteristics, including solubility, permeability, metabolic stability, and ultimately, bioavailability and efficacy.

The Influence of N-Protecting Groups on Physicochemical Properties

The selection of a nitrogen protecting group is a critical decision in the design of a synthetic route and in tuning the properties of the target molecule. The protecting group can significantly alter steric hindrance, electron density, hydrogen bonding capacity, and overall lipophilicity.

Here's a summary of the expected impact of common N-protecting groups on the physicochemical properties of 1,2-diazepanes:

| Protecting Group | Structure | Key Characteristics & Expected Impact on 1,2-Diazepane Properties |

| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Lipophilic & Bulky: Increases lipophilicity and molecular weight. The bulky tert-butyl group can restrict conformational flexibility. Generally stable to a wide range of conditions but labile to acid. |

| Cbz (Carboxybenzyl) | -COOCH₂C₆H₅ | Lipophilic & Aromatic: Significantly increases lipophilicity due to the benzyl group. Can participate in π-stacking interactions. Removable by hydrogenolysis. |

| Tosyl (p-Toluenesulfonyl) | -SO₂C₆H₄CH₃ | Electron-Withdrawing & Lipophilic: The sulfonyl group is strongly electron-withdrawing, which can decrease the basicity of the nitrogen atom. The aromatic ring adds lipophilicity. Very stable and often requires harsh conditions for removal. |

| Acetyl | -COCH₃ | Polar & Planar: Increases polarity and can act as a hydrogen bond acceptor. The planar amide bond can influence local conformation. Removable under basic or acidic conditions. |

I. Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter that influences solubility, permeability, plasma protein binding, and volume of distribution.[1][2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like diazepanes, the distribution coefficient (LogD) at a specific pH is a more relevant measure.

The lipophilicity of a 1,2-diazepane is heavily influenced by its N-protecting group. For instance, diazepam, a related 1,4-benzodiazepine, is highly lipophilic, which contributes to its rapid onset of action and significant distribution into fatty tissues.[1][3]

Experimental Protocol: Determination of LogD by HPLC

This method provides a rapid and reliable way to estimate the lipophilicity of a compound.

1. Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using standards with known LogD values.

2. Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

-

Mobile Phase A: Phosphate buffered saline (PBS), pH 7.4.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Test compound solution (1 mg/mL in mobile phase B).

-

LogD standards (e.g., a series of sulfonamides with known LogD values).

3. Method:

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the test compound and standards.

-

Run a linear gradient from 5% to 95% B over 10-15 minutes.

-

Record the retention time for each compound.

-

Plot the known LogD values of the standards against their retention times to generate a calibration curve.

-

Determine the LogD of the test compound by interpolating its retention time on the calibration curve.

Causality: The C18 stationary phase is nonpolar. More lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time.

II. Aqueous Solubility: A Prerequisite for Absorption

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility is a major hurdle in drug development. The solubility of diazepam, for example, is very low in water.[4]

The introduction of a protecting group can drastically alter the solubility of a 1,2-diazepane. Polar groups like acetyl may enhance solubility, while large, nonpolar groups like Cbz will likely decrease it.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for early-stage drug discovery.

1. Principle: The compound is dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates is detected by light scattering (nephelometry).

2. Materials:

-

Nephelometer or a plate reader with a light-scattering detection mode.

-

96-well microplates.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Aqueous buffer (e.g., PBS, pH 7.4).

3. Method:

-

Add the aqueous buffer to the wells of the microplate.

-

Add increasing volumes of the test compound stock solution to the wells.

-

Mix and incubate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using the nephelometer.

-

The solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Self-Validation: The inclusion of compounds with known high and low solubility as controls validates the assay performance.

III. Chemical Stability: Ensuring Drug Integrity

The chemical stability of a drug substance is its ability to resist chemical change or degradation.[5][6] Stability studies are crucial for determining storage conditions and shelf-life. The 1,2-diazepane ring may be susceptible to hydrolysis or oxidation, and the protecting group can either stabilize or destabilize the molecule.

Experimental Protocol: Forced Degradation Study

This involves subjecting the compound to harsh conditions to identify potential degradation pathways.

1. Principle: The compound is exposed to acidic, basic, oxidative, thermal, and photolytic stress. The amount of remaining parent compound and the formation of degradants are monitored by HPLC.

2. Materials:

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Solutions of HCl (0.1 M), NaOH (0.1 M), and H₂O₂ (3%).

-

Oven and a photostability chamber.

-

Test compound solution (1 mg/mL).

3. Method:

-

Acid/Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidation: Mix the compound solution with 3% H₂O₂ and incubate.

-

Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH guidelines.

-

Analyze all samples by HPLC-UV/MS to determine the percentage of degradation and to characterize the degradants.

Authoritative Grounding: The conditions for forced degradation studies are based on guidelines from the International Council for Harmonisation (ICH).

IV. Conformational Analysis: Understanding 3D Structure

The seven-membered diazepane ring is not planar and can exist in multiple conformations.[7] The preferred conformation can influence how the molecule binds to its biological target. The steric bulk of the N-protecting group can significantly impact the conformational equilibrium.

Methodology: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[8][9]

1. Principle: The coupling constants (J-values) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing further conformational information.

2. Experimental Approach:

-

Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, NOESY/ROESY) of the protected 1,2-diazepane in a suitable deuterated solvent.

-

Analyze the coupling constants of the ring protons.

-

Identify through-space correlations in the NOESY/ROESY spectrum.

-

Use this data to build a model of the predominant conformation in solution. Computational modeling can be used to support the experimental findings.

Expertise: The interpretation of NMR data for conformational analysis requires a deep understanding of NMR theory and structural chemistry. The choice of NMR experiments and parameters is critical for obtaining high-quality data.

Visualizations

Caption: General structure of an N-protected 1,2-diazepane.

Caption: Workflow for physicochemical profiling of a new 1,2-diazepane.

Caption: Influence of N-protecting groups on physicochemical properties.

Conclusion

The physicochemical properties of N-protected 1,2-diazepanes are a complex interplay of the core scaffold and the nature of the protecting group. A thorough characterization of these properties is not merely a data collection exercise; it is a fundamental component of rational drug design. By understanding and systematically evaluating properties such as lipophilicity, solubility, stability, and conformation, researchers can make informed decisions to optimize their compounds, increasing the likelihood of success in the challenging journey of drug development.

References

-

1,2-Diazepines | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and characterization of new 1,2-diazepine derivative - ResearchGate. Available from: [Link]

-

[The Analysis and Stability of Various 1,4-benzodiazepines of Pharmaceutical Interest. 2. Ring Contraction of Nordiazepam and Clonazepam. pH-Dependence of Hydrolytic Cleavage of diazepam(Faustan) and Use of Kinetic Methods for Determination of Stability Behavior of Diazepam in Solutions of the Ampoules] - PubMed. Available from: [Link]

-

Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. Available from: [Link]

-

Influence of Incorporation Methods on Partitioning Behavior of Lipophilic Drugs into Various Phases of a Parenteral Lipid Emulsion - PMC - NIH. Available from: [Link]

-

In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution - PubMed. Available from: [Link]

-

Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein | Request PDF - ResearchGate. Available from: [Link]

-

Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed. Available from: [Link]

-

Synthesis and characterization of new 1,2-diazepine derivative - Der Pharma Chemica. Available from: [Link]

-

Physicochemical characteristics of diazepam and midazolam. - ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some New Substituted Diazepine-2-one Derivatives. Available from: [Link]

-

[Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives] - PubMed. Available from: [Link]

-

Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed. Available from: [Link]

-

Diazepam | C16H13ClN2O | MD Topology | NMR | X-Ray. Available from: [Link]

-

Chemical and Biological Properties of Benzodiazepines- An overview - Research Journal of Pharmacy and Technology. Available from: [Link]

-

New Synthesis of Substituted pyrrolo[1,2-alpha][5][10]diazepine and Its Pharmacological Activity - PubMed. Available from: [Link]

-

Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines | Request PDF - ResearchGate. Available from: [Link]

-

Showing Compound Diazepam (FDB007103) - FooDB. Available from: [Link]

-

New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. Available from: [Link]

Sources

- 1. In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Incorporation Methods on Partitioning Behavior of Lipophilic Drugs into Various Phases of a Parenteral Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diazepam | C16H13ClN2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, dynamics, and environment of organic compounds. This in-depth technical guide focuses on the comprehensive ¹H and ¹³C NMR spectral analysis of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate, a compound of interest within the realm of medicinal chemistry due to its diazepane core, a privileged scaffold in many biologically active molecules.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the NMR data for this specific molecule. In the absence of publicly available experimental spectra, this guide will utilize high-quality predicted NMR data, providing a robust framework for spectral interpretation and structural verification. The causality behind experimental choices and the logic of spectral assignment will be thoroughly explained, ensuring a deep understanding of the molecule's spectroscopic signature.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound were generated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, offering a reliable approximation of experimental values. The data presented below assumes the spectrum is recorded in deuterated chloroform (CDCl₃) at room temperature.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.25 | m | 5H | Ar-H (Phenyl) |

| 5.18 | s | 2H | Cbz-CH₂ |

| 3.80 - 3.60 | m | 2H | N-CH₂ (diazepane ring) |

| 3.40 - 3.20 | m | 2H | N-CH₂ (diazepane ring) |

| 1.90 - 1.70 | m | 4H | -CH₂-CH₂- (diazepane ring) |

| 1.45 | s | 9H | Boc-(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Cbz) |

| 155.8 | C=O (Boc) |

| 136.5 | Ar-C (ipso) |

| 128.6 | Ar-CH |

| 128.2 | Ar-CH |

| 127.9 | Ar-CH |

| 80.5 | Boc-C(CH₃)₃ |

| 67.2 | Cbz-CH₂ |

| 48.5 | N-CH₂ (diazepane ring) |

| 46.2 | N-CH₂ (diazepane ring) |

| 28.4 | Boc-C(CH₃)₃ |

| 27.8 | -CH₂- (diazepane ring) |

| 25.5 | -CH₂- (diazepane ring) |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR data for a compound such as this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound. The precise amount should be recorded for potential quantitative analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak.[1] The choice of solvent can influence chemical shifts; therefore, consistency is key.[2][3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.

2. NMR Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and sensitivity.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to achieve narrow and symmetrical peak shapes.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.[4][5]

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: A spectral width of around 220-250 ppm is standard for observing the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons and carbonyls often have longer relaxation times and may require a longer delay for accurate integration.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Spectral Interpretation and Structural Correlation

A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all signals to the corresponding nuclei in the this compound molecule.

¹H NMR Spectrum Analysis:

-

Aromatic Region (δ 7.40 - 7.25 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl ring of the benzyl protecting group.

-

Benzyl Protons (δ 5.18 ppm): The singlet integrating to 2 protons is assigned to the methylene protons of the benzyl group (Cbz-CH₂). Its downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.

-

Diazepane Ring Protons (δ 3.80 - 3.20 ppm and 1.90 - 1.70 ppm): The complex multiplets in these regions correspond to the eight protons of the diazepane ring. The protons on the carbons adjacent to the nitrogen atoms (N-CH₂) are expected to be the most downfield (δ 3.80 - 3.20 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The remaining methylene protons (-CH₂-CH₂-) appear further upfield (δ 1.90 - 1.70 ppm). The complexity of these signals arises from geminal and vicinal couplings, as well as the conformational flexibility of the seven-membered ring.

-

tert-Butyl Protons (δ 1.45 ppm): The sharp singlet integrating to 9 protons is the characteristic signal for the three equivalent methyl groups of the tert-butyl (Boc) protecting group.[6]

¹³C NMR Spectrum Analysis:

-

Carbonyl Carbons (δ 170.5 and 155.8 ppm): The two signals in the downfield region are assigned to the carbonyl carbons of the Cbz and Boc protecting groups, respectively. The chemical shifts are typical for carbamate carbonyls.[7]

-

Aromatic Carbons (δ 136.5 - 127.9 ppm): The signals in this range correspond to the six carbons of the phenyl ring. The quaternary ipso-carbon is the most downfield, while the other signals represent the five CH carbons.

-

Boc Group Carbons (δ 80.5 and 28.4 ppm): The signal at δ 80.5 ppm is assigned to the quaternary carbon of the tert-butyl group, and the signal at δ 28.4 ppm corresponds to the three equivalent methyl carbons.

-

Cbz Methylene Carbon (δ 67.2 ppm): This signal is attributed to the methylene carbon of the benzyl group.

-

Diazepane Ring Carbons (δ 48.5, 46.2, 27.8, and 25.5 ppm): These signals are assigned to the four unique carbon environments within the diazepane ring. The carbons directly bonded to nitrogen atoms (N-CH₂) appear at higher chemical shifts (δ 48.5 and 46.2 ppm) compared to the other two methylene carbons (δ 27.8 and 25.5 ppm).

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By presenting a detailed experimental protocol and a thorough interpretation of the spectral data, this document serves as a valuable resource for researchers working with this compound or structurally related molecules. The clear correlation between the predicted chemical shifts and the molecular structure underscores the power of NMR spectroscopy in modern chemical analysis. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimentally acquired spectra for final structural verification.

References

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

- Maia, L. F., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 379.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Kadri, M., et al. (2007). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 12(10), 2258-2267.

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.

-

ResearchGate. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

- Li, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3169.

-

Evans, R. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.

- Kim, H. J., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4434.

- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Chemistry, 2023, 1-9.

-

ResearchGate. (n.d.). 1,4-Diazepines. Retrieved from [Link]

- Cui, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 293.

- Wi, S., & Wheeler, K. A. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for the Non-expert (pp. 57-74). Royal Society of Chemistry.

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

Sources

Strategic Synthesis of the 1,2-Diazepane Core: A Guide to Starting Materials and Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-diazepane framework, a seven-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a compelling, non-planar scaffold for exploration in medicinal chemistry. Its unique three-dimensional architecture offers opportunities to engage with biological targets in ways that are inaccessible to more common flat, aromatic ring systems. This guide provides a detailed overview of the primary synthetic strategies for constructing the 1,2-diazepane ring, focusing on the selection of appropriate starting materials and the rationale behind key reaction methodologies.

Intramolecular Cyclization: The Foundational Approach

The most direct and classical approach to the 1,2-diazepane core involves the formation of one or two key bonds on a suitably functionalized acyclic precursor. This strategy typically relies on the reaction between a dinucleophile (hydrazine or its derivative) and a dielectrophile (a five-carbon chain with reactive groups at both ends).

Starting Materials & Rationale

The primary choice of starting materials dictates the feasibility and efficiency of the cyclization. The core components are:

-

The N-N Synthon: Hydrazine hydrate is the most fundamental starting material, providing the two adjacent nitrogen atoms. Substituted hydrazines can be employed to pre-install substituents on one or both nitrogen atoms.

-

The C5 Synthon: A five-carbon chain functionalized with two electrophilic groups is required. Common examples include:

-

1,5-Dihalides: (e.g., 1,5-dibromopentane). These are highly reactive and readily undergo nucleophilic substitution with hydrazine. The choice of halogen (Br > Cl) influences reactivity.

-

1,5-Diketones or Dialdehydes: These react with hydrazine to form a dihydropyridazine intermediate which can then be reduced and cyclized, or undergo a direct cyclocondensation.[1]

-

Other 1,5-Dielectrophiles: Activated esters or compounds bearing leaving groups like tosylates can also be used.

-

The causality behind this choice is straightforward: the high nucleophilicity of the hydrazine nitrogens readily attacks the electrophilic carbons of the C5 chain, leading to a double substitution reaction that closes the seven-membered ring.

Experimental Protocol: Synthesis via 1,5-Dihalide and Hydrazine

This protocol describes a representative synthesis of the parent 1,2-diazepane ring.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1.0 eq) in a suitable high-boiling solvent such as ethanol or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to act as a proton scavenger.

Step 2: Addition of Dielectrophile

-

Slowly add 1,5-dibromopentane (1.0 eq) dropwise to the stirring solution at room temperature. The reaction is often exothermic.

Step 3: Cyclization

-

After the addition is complete, heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1,2-diazepane.

Visualization: Intramolecular Cyclization Workflow

Caption: Workflow for 1,2-diazepane synthesis via intramolecular cyclization.

Cycloaddition Reactions: Building Complexity Efficiently

Cycloaddition reactions offer a powerful and convergent method for constructing the 1,2-diazepane skeleton, often establishing multiple stereocenters in a single step. These reactions are classified based on the number of atoms each component contributes to the final ring.

[4+3] Annulation with Azoalkenes

An N-heterocyclic carbene (NHC)-catalyzed [4+3] annulation between enals and in situ generated azoalkenes provides an elegant route to functionalized 1,2-diazepine derivatives, which can subsequently be reduced to the saturated diazepane.[1]

Starting Materials & Rationale:

-

4-Atom Component: Enals, which under NHC catalysis, act as homoenolate equivalents.

-

3-Atom Component: Azoalkenes, generated in situ from sources like N-Ts hydrazones.[1]

The NHC catalyst is crucial as it reverses the polarity of the enal, allowing it to act as a nucleophile that attacks the azoalkene, initiating a cascade that leads to the seven-membered ring. The choice of NHC catalyst can influence both the reaction pathway and the stereoselectivity.[1]

Experimental Protocol: NHC-Catalyzed [4+3] Annulation

Step 1: Catalyst and Reagent Preparation

-

To an oven-dried vial under an inert atmosphere (e.g., argon), add the NHC precatalyst and a suitable base (e.g., DBU) in a dry, non-protic solvent like dichloromethane (DCM).

-

Add the N-Ts hydrazone (1.2 eq) and the 2-bromoenal (1.0 eq).[1]

Step 2: Reaction Execution

-

Stir the mixture at the specified temperature (e.g., room temperature) for the required duration (typically 24-48 hours).

-

Monitor the reaction by TLC for the consumption of the starting materials.

Step 3: Workup and Purification

-

Once the reaction is complete, concentrate the mixture directly onto silica gel.

-

Purify the residue using flash column chromatography to isolate the tetrahydro-1H-1,2-diazepine product.[1]

Step 4: Reduction to 1,2-Diazepane (if required)

-

The resulting unsaturated diazepine can be reduced to the corresponding 1,2-diazepane using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).

Data Presentation: Substrate Scope in Annulation Reactions

| Entry | Enal Component | Hydrazone Component | Catalyst | Yield (%) | Ref |

| 1 | 2-Bromo-cinnamaldehyde | N-Tosylbenzalhydrazone | NHC-1 | 85 | [1] |

| 2 | 2-Bromo-3-(4-chlorophenyl)acrylaldehyde | N-Tosylbenzalhydrazone | NHC-1 | 90 | [1] |

| 3 | 2-Bromo-cinnamaldehyde | N-Tosyl(4-methyl)benzalhydrazone | NHC-1 | 82 | [1] |

Visualization: [4+3] Annulation Pathway

Caption: General scheme for 1,2-diazepane synthesis via [4+3] cycloaddition.

Ring-Closing Metathesis (RCM): A Modern and Versatile Strategy

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic compounds, including seven-membered heterocycles.[2] The reaction utilizes a metal catalyst (typically Ruthenium-based) to form a new double bond between two existing terminal alkenes within the same molecule, releasing ethylene as the only byproduct.[2]

Starting Materials & Rationale

The success of RCM is entirely dependent on the design of the acyclic precursor. For a 1,2-diazepane, the precursor must contain:

-

A Hydrazine Core: This can be protected on one or both nitrogens.

-

Two Terminal Alkene Chains: The two chains are attached to the nitrogen atoms of the hydrazine core. The length of the chains is critical to ensure the formation of a seven-membered ring. For a 1,2-diazepane, the structure would typically be an N-allyl-N'-but-3-enyl-hydrazine derivative.

The choice of catalyst is critical. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their higher activity and broader functional group tolerance, which is essential when working with complex, peptide-like structures.[3]

Experimental Protocol: RCM for Diazepane Synthesis

Step 1: Precursor Synthesis

-

Synthesize the di-alkene precursor, for example, by sequential alkylation of a protected hydrazine with allyl bromide and 4-bromobut-1-ene.

Step 2: RCM Reaction

-

Dissolve the di-alkene precursor in a degassed solvent such as dichloromethane (DCM) or toluene. The reaction is typically run at high dilution (e.g., 0.005 M) to favor the intramolecular RCM over intermolecular polymerization.

-

Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%).

-

Heat the reaction to reflux (around 40-80 °C) and monitor its progress by TLC or GC-MS.

Step 3: Workup and Purification

-

Upon completion, quench the reaction by adding a catalyst scavenger like ethyl vinyl ether.

-

Concentrate the solvent and purify the resulting cyclic alkene (a tetrahydiazepine) by flash chromatography.

Step 4: Reduction to 1,2-Diazepane

-

Reduce the double bond of the cyclized product via catalytic hydrogenation (H₂, Pd/C) to obtain the final saturated 1,2-diazepane.

Visualization: Ring-Closing Metathesis (RCM) Logic

Caption: Logical workflow for the RCM-based synthesis of 1,2-diazepanes.

References

- Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cycliz

- 1,2-Diazepines | Request PDF.

- One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds.American Chemical Society.

- Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane.Organic & Biomolecular Chemistry (RSC Publishing).

- Ring-closing met

- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).NIH.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc and N-benzyl Protected Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Gatekeepers of Reactivity in Heterocyclic Synthesis

In the intricate world of synthetic organic chemistry, particularly within the realm of drug discovery and development, nitrogen-containing heterocycles are foundational scaffolds. Their journey from simple precursors to complex, biologically active molecules is often guarded by the use of protecting groups. Among the most ubiquitous of these are the tert-butoxycarbonyl (N-Boc) and benzyl (N-Bn) groups. The choice of protecting group is a critical experimental decision, dictated by the desired stability and the specific conditions required for its eventual removal.

The N-Boc group, a carbamate, is prized for its stability in a wide range of nucleophilic and basic conditions, yet it is readily cleaved under mild acidic conditions.[1] Conversely, the N-benzyl group is exceptionally robust, withstanding acidic, basic, and many oxidative/reductive conditions, but is typically removed via hydrogenolysis.[2]

Unambiguous structural confirmation of these protected intermediates is paramount to ensuring the success of a multi-step synthesis. A failure to correctly identify a compound can lead to wasted resources and significant delays. This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize N-Boc and N-benzyl protected heterocycles. It is designed not as a mere list of data, but as a field-guide from a senior scientist's perspective, explaining the causality behind the spectral features and providing a logical framework for confident structural elucidation.

Part 1: The Signature of the N-Boc Group

The N-Boc group provides a set of highly distinct and easily identifiable signals across various spectroscopic platforms. Its presence is often the first feature confirmed when analyzing a spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Rotamers

¹H NMR Spectroscopy: The most prominent feature of an N-Boc protected heterocycle in a proton NMR spectrum is the signal from the nine equivalent protons of the tert-butyl group.

-

Diagnostic Signal: A sharp, intense singlet is typically observed in the range of 1.40–1.50 ppm . This high-field shift is due to the shielding effect of the adjacent oxygen and carbonyl group.

-

Causality Behind Observations: The singlet nature arises from the chemical and magnetic equivalence of the nine protons on the three methyl groups, which are rapidly rotating. Its high intensity (integrating to 9H) makes it an unmistakable landmark.

A crucial phenomenon to understand is the presence of rotamers (or conformational isomers) due to restricted rotation around the carbamate's N-C(O) bond. This amide-like resonance can lead to a doubling or broadening of signals for the Boc group and, more noticeably, for the protons on the heterocyclic ring adjacent to the nitrogen atom.[3] This effect can be temperature-dependent; variable-temperature (VT) NMR experiments can often coalesce these doubled peaks into single, sharp signals at higher temperatures, confirming their origin from conformational exchange rather than the presence of two distinct chemical compounds.[4][5]

¹³C NMR Spectroscopy: The carbon spectrum provides three highly diagnostic signals for the N-Boc group, offering definitive confirmation of its presence.

-

Carbonyl Carbon (C=O): A signal in the range of 154–156 ppm . This downfield shift is characteristic of a carbamate carbonyl.

-

Quaternary Carbon (-C(CH₃)₃): A signal around 79–81 ppm .

-

Methyl Carbons (-C(CH₃)₃): A strong signal at approximately 28.5 ppm .

The consistency and predictability of these three signals make ¹³C NMR a powerful, self-validating tool for identifying N-Boc protection.

Infrared (IR) Spectroscopy: The Carbonyl Stretch

IR spectroscopy provides a quick and reliable method for confirming the N-Boc group via its strong carbonyl absorption.

-

Diagnostic Signal: A very strong and sharp C=O stretching band is observed in the region of 1680–1710 cm⁻¹ .

-

Causality Behind Observations: The position of this band is influenced by the electronic nature of the carbamate. It is typically at a lower wavenumber than esters (~1735 cm⁻¹) but higher than simple ketones (~1715 cm⁻¹) or amides (~1650 cm⁻¹). This specific frequency, combined with its high intensity, serves as a reliable diagnostic marker.

Mass Spectrometry (MS): Predictable Fragmentation

The N-Boc group's lability under typical ionization conditions in mass spectrometry leads to a highly predictable and diagnostic fragmentation pattern.

-

Diagnostic Fragments: In techniques like Electrospray Ionization (ESI), two common fragmentation pathways are observed:

-

Loss of isobutylene (56 Da): This results in a prominent peak at [M+H - 56]⁺ .

-

Loss of the entire Boc group (100 Da): This results in a peak corresponding to the deprotected amine at [M+H - 100]⁺ .[6]

-

-

Causality Behind Observations: The cleavage is driven by the stability of the resulting tert-butyl cation or the neutral isobutylene molecule. Observing one or both of these losses is exceptionally strong evidence for the presence of an N-Boc group.

Part 2: Unmasking the N-Benzyl Group

The N-benzyl group, while lacking a single dominant signal like the Boc carbonyl, presents a characteristic pattern of signals that, when taken together, provide a clear spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Aromatic Shield

¹H NMR Spectroscopy: The benzyl group introduces two distinct sets of protons.

-

Aromatic Protons (C₆H₅-): A multiplet, typically integrating to 5H, is found in the aromatic region between 7.20–7.40 ppm . For a simple, unsubstituted benzyl group, the signals for the ortho, meta, and para protons often overlap into a complex but recognizable pattern.

-

Benzylic Protons (-CH₂-Ph): A sharp singlet, integrating to 2H, is usually observed between 3.50–4.50 ppm .[7]

-

Causality Behind Observations: The chemical shift of the benzylic protons is a sensitive probe of the electronic environment. It is shifted downfield from typical alkyl C-H signals due to the deshielding effect of the adjacent nitrogen and the aromatic ring current. Its singlet nature indicates free rotation around the N-CH₂ bond.

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the benzylic framework.

-

Aromatic Carbons: A set of signals between 127–139 ppm . The signal around 138-139 ppm is typically the ipso-carbon (the carbon attached to the methylene group). The other signals correspond to the ortho, meta, and para carbons.[7]

-

Benzylic Carbon (-CH₂-): A signal in the range of 50–60 ppm .

Infrared (IR) Spectroscopy: Aromatic Vibrations

The IR spectrum of an N-benzyl protected heterocycle is characterized by the signals of the aromatic ring.

-

Diagnostic Signals:

-

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹ ).[8]

-

Aromatic C=C Stretch: Two or more medium-intensity, sharp bands in the 1450–1600 cm⁻¹ region.[8]

-

Out-of-Plane (OOP) Bending: Strong bands in the 690–770 cm⁻¹ region are highly indicative of a monosubstituted benzene ring.[8]

-

-

Causality Behind Observations: These absorptions arise from the fundamental vibrational modes of the benzene ring. While not unique in isolation, their collective presence, alongside the absence of a strong Boc carbonyl peak, points strongly towards benzyl protection.

Mass Spectrometry (MS): The Tropylium Ion

The fragmentation of N-benzyl compounds is dominated by the formation of an exceptionally stable cation.

-

Diagnostic Fragment: The base peak in the mass spectrum is almost invariably the tropylium ion (C₇H₇⁺) at m/z 91 .

-

Causality Behind Observations: Upon ionization, the C-N bond alpha to the ring readily cleaves to form the benzyl cation. This cation rearranges to the highly stable, aromatic tropylium ion. The ubiquity and intensity of the m/z 91 peak is the most definitive mass spectrometric evidence for a benzyl moiety.

Part 3: Data Synthesis and Practical Methodologies

Comparative Data Summary

The following tables summarize the key diagnostic data for easy reference and comparison.

Table 1: NMR Spectroscopic Data Summary

| Protecting Group | Technique | Characteristic Signal (ppm) | Notes |

| N-Boc | ¹H NMR | ~1.40–1.50 (s, 9H) | Intense, sharp singlet. |

| ¹³C NMR | ~155 (C=O), ~80 (quat. C), ~28.5 (CH₃) | Three highly diagnostic peaks. | |

| N-Benzyl | ¹H NMR | ~7.20–7.40 (m, 5H), ~3.50–4.50 (s, 2H) | Aromatic multiplet and benzylic singlet. |

| ¹³C NMR | ~127–139 (Aromatic C), ~50–60 (Benzylic C) | Confirms the benzylic carbon framework. |

Table 2: IR and Mass Spectrometry Data Summary

| Protecting Group | Technique | Characteristic Signal | Notes |

| N-Boc | IR (cm⁻¹) | 1680–1710 (strong, sharp) | Diagnostic carbamate C=O stretch. |

| MS (m/z) | [M+H - 56]⁺, [M+H - 100]⁺ | Loss of isobutylene or the entire Boc group. | |

| N-Benzyl | IR (cm⁻¹) | ~3030 (C-H), ~1450-1600 (C=C) | Pattern of aromatic signals. |

| MS (m/z) | 91 (base peak) | Formation of the stable tropylium ion. |

General Experimental Protocols

Trustworthy data begins with meticulous sample preparation. The following are baseline protocols that should be adapted to specific instrumentation and sample properties.

NMR Sample Preparation (Self-Validating System):

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) that fully dissolves the sample and has minimal overlapping signals with the analyte. CDCl₃ is a common first choice.

-

Sample Weighing: Accurately weigh 5-10 mg of the dried sample directly into a clean, dry vial.

-

Dissolution: Add ~0.6-0.7 mL of the deuterated solvent. If an internal standard (e.g., TMS) is not pre-mixed in the solvent, add a small amount.

-

Transfer & Filtration: Vortex or sonicate briefly to ensure complete dissolution. Transfer the solution to a clean NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

-

Analysis: Acquire a standard ¹H spectrum, followed by ¹³C and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

IR Sample Preparation (Thin Film for Oils/Low-Melting Solids):

-

Sample Application: Place one drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform film between the plates.

-

Data Acquisition: Place the plate assembly in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: Clean the plates immediately after use with a dry solvent (e.g., anhydrous acetone or dichloromethane) to prevent damage.

Mass Spectrometry Sample Preparation (ESI):

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol, acetonitrile, or a mixture with water.

-

Acidification (Optional but common): Add a trace amount (e.g., 0.1%) of formic acid to the solution to promote protonation and the formation of [M+H]⁺ ions.[6]

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

Visualizing the Characterization Workflow

A systematic approach ensures all spectroscopic data is integrated logically for a final, confident structural assignment.

Caption: A logical workflow for the structural elucidation of protected heterocycles.

Conclusion

The N-Boc and N-benzyl groups are indispensable tools in modern organic synthesis. Their successful application hinges on the chemist's ability to confidently characterize the protected intermediates at each stage. While each spectroscopic technique provides valuable clues, a holistic approach is the only self-validating system for unambiguous structure determination. By understanding the fundamental principles that give rise to the characteristic signals of each protecting group—the intense carbonyl stretch of N-Boc, the ubiquitous tropylium ion of N-benzyl, and their distinct NMR fingerprints—researchers can navigate their synthetic pathways with precision and certainty. This guide serves as a foundational reference, grounded in the causality of spectroscopic phenomena, to empower scientists in their critical work of developing the next generation of therapeutics.

References

-

Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health.[Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.[Link]

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.[Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

-

FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. ResearchGate.[Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.[Link]

-

Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry.[Link]

-

Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.[Link]

-

Supplementary Information. The Royal Society of Chemistry.[Link]

-

1-benzylpiperidine 13C NMR. Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines..."[Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.[Link]

Sources

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Diazepiines

Abstract

The diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry, most notably embodied by the extensive family of benzodiazepines.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel diazepine scaffolds, intended for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind synthetic choices, offering field-proven insights into the construction of these therapeutically vital molecules. We will traverse classical and contemporary synthetic strategies, from foundational condensation reactions to sophisticated catalytic and multicomponent approaches, all while emphasizing the principles of efficiency, diversity, and scalability.

The Enduring Legacy and Therapeutic Versatility of the Diazepine Scaffold

First identified by Leo Sternbach in 1955, the benzodiazepine scaffold quickly revolutionized the treatment of anxiety, insomnia, and seizure disorders.[1][2] Diazepam (Valium), a quintessential example, underscores the profound impact of this chemical class on modern medicine.[3] The therapeutic breadth of diazepine derivatives is remarkable, encompassing anxiolytic, anticonvulsant, sedative-hypnotic, muscle relaxant, and amnesic properties.[1][4][5] This wide range of biological activities stems from their ability to modulate the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2][6]

Beyond their well-established role as central nervous system depressants, novel diazepine scaffolds are being investigated for a multitude of other therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] This versatility has cemented the diazepine framework as a "privileged structure" in drug discovery—a molecular architecture that is capable of binding to a variety of biological targets with high affinity.[7] The ongoing exploration of this scaffold is driven by the need for new therapeutic agents with improved efficacy, selectivity, and side-effect profiles.[8]

Strategic Approaches to the Synthesis of Novel Diazepine Scaffolds

The construction of the diazepine ring system has evolved significantly over the decades. This section will detail several key synthetic strategies, providing both the conceptual framework and practical, step-by-step protocols for their implementation.

The Foundational Approach: Catalytic Condensation of o-Phenylenediamines and Ketones

One of the most direct and widely utilized methods for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines (OPDA) with ketones.[9] The efficiency and selectivity of this reaction are often enhanced by the use of a catalyst. Modern iterations of this classic reaction employ solid acid catalysts, such as H-MCM-22, which offer advantages in terms of reusability, reduced waste, and milder reaction conditions.[2][9]

The choice of a heterogeneous catalyst like H-MCM-22 is strategic. It circumvents issues associated with traditional homogeneous catalysts, such as corrosiveness and difficulty in separation from the reaction mixture.[2] The reaction is typically performed at room temperature in a solvent like acetonitrile, which facilitates the dissolution of the reactants while being relatively inert to the reaction conditions.[9] The high selectivity of this method for both cyclic and acyclic ketones makes it a versatile tool for generating a diverse library of 1,5-benzodiazepine derivatives.[9]

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired ketone (2.5 mmol) in acetonitrile (10 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of H-MCM-22 (0.1 g).

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the catalyst from the reaction mixture and wash it with acetonitrile. The catalyst can be dried and reused.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Sources

- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Diazepam - Wikipedia [en.wikipedia.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. researchgate.net [researchgate.net]

- 7. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 1,2-Diazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2-diazepane scaffold, a seven-membered heterocyclic ring containing two adjacent nitrogen atoms, is a compelling structural motif in medicinal chemistry. Its inherent conformational flexibility and the presence of multiple hydrogen bond donors and acceptors make it a versatile building block for designing novel therapeutics. However, these same features present significant challenges in its unambiguous structural characterization. This guide provides a comprehensive overview of the modern spectroscopic and analytical techniques employed to elucidate the structure, conformation, and absolute stereochemistry of 1,2-diazepane derivatives, grounded in the principles of scientific integrity and field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules in solution, and 1,2-diazepane derivatives are no exception. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of the proton (¹H) and carbon (¹³C) skeletons and for gaining insights into the molecule's conformation.[1]

1D NMR: ¹H and ¹³C Spectra

The initial step in NMR analysis involves acquiring 1D ¹H and ¹³C spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Key Considerations for 1,2-Diazepane Derivatives:

-

Chemical Shifts: The protons and carbons of the 1,2-diazepane ring resonate in the aliphatic region, typically between 1.5 and 4.0 ppm for ¹H and 20 to 70 ppm for ¹³C NMR. The exact chemical shifts are highly dependent on the nature and position of substituents on the ring and the nitrogen atoms. Protons attached to carbons adjacent to the nitrogen atoms (C3 and C7) are generally found at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms.

-

Coupling Constants: The vicinal (³J) coupling constants between protons on adjacent carbons in the ring provide valuable information about the dihedral angles and, consequently, the ring's conformation.

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| N-H | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

| C3-H | 2.5 - 3.5 | 45 - 60 | Deshielded by adjacent nitrogen. |

| C4-H | 1.5 - 2.5 | 20 - 35 | |

| C5-H | 1.5 - 2.5 | 20 - 35 | |

| C6-H | 1.5 - 2.5 | 20 - 35 | |

| C7-H | 2.8 - 4.0 | 50 - 70 | Deshielded by adjacent nitrogen. |

Table 1: General expected ¹H and ¹³C NMR chemical shift ranges for an unsubstituted 1,2-diazepane ring. These values can vary significantly with substitution.

2D NMR: Unraveling Connectivity and Spatial Relationships

For complex 1,2-diazepane derivatives with overlapping signals in their 1D spectra, 2D NMR experiments are indispensable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[1] Cross-peaks in the COSY spectrum reveal the connectivity of the proton network within the 1,2-diazepane ring and its substituents.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[2] This is a crucial step in assigning the carbon signals in the ¹³C NMR spectrum.

-